![molecular formula C22H21N5O7 B2877772 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052611-85-4](/img/structure/B2877772.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that features a unique combination of benzodioxin, dimethoxyphenyl, and tetrahydropyrrolo[3,4-d][1,2,3]triazol structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, 3,4-dimethoxyphenyl derivatives, and appropriate triazole precursors. Common synthetic routes may involve:
Formation of the Benzodioxin Ring: This step may involve cyclization reactions under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions.
Construction of the Tetrahydropyrrolo[3,4-d][1,2,3]triazol Ring: This step may involve cycloaddition reactions or condensation reactions under controlled temperature and pressure conditions.
Final Coupling Reaction: The final step involves coupling the intermediate products to form the desired compound, often using peptide coupling reagents or other condensation agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce new functional groups such as halogens, alkyl groups, or hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. Its structural features make it a potential candidate for drug discovery and development.
Medicine
In medicine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Further research is needed to fully understand its therapeutic potential.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives, dimethoxyphenyl compounds, and triazole-containing molecules. Examples include:
Benzodioxin Derivatives: Compounds with similar benzodioxin structures, such as 1,4-benzodioxin-2-carboxylic acid.
Dimethoxyphenyl Compounds: Molecules like 3,4-dimethoxyphenethylamine.
Triazole-Containing Molecules: Compounds such as 1,2,3-triazole derivatives.
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide lies in its combination of these structural motifs, which may confer unique chemical and biological properties
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H25N3O4S2 with a molecular weight of approximately 519.635 g/mol. The structure includes a benzodioxane moiety and a pyrrolo-triazole framework, which are significant in determining its biological properties.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. It has been evaluated for its inhibitory activity against various enzymes:
- α-Glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for anti-diabetic drugs. The compound demonstrated moderate inhibitory activity against α-glucosidase with IC50 values comparable to established inhibitors like acarbose .
- Acetylcholinesterase (AChE) : Inhibition of AChE is significant in the context of Alzheimer's disease. Some derivatives of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl) showed promising inhibitory effects against AChE .
In Vitro Studies
Various in vitro studies have been conducted to assess the biological activity of this compound:
- Anti-Diabetic Activity : The compound was synthesized alongside other derivatives and tested for anti-diabetic properties through α-glucosidase inhibition assays. Results indicated that while some derivatives exhibited weak to moderate inhibition (IC50 values ranging from 81.12 μM to 86.31 μM), they hold potential as therapeutic agents for type 2 diabetes .
- Cytotoxicity : Preliminary cytotoxicity assays indicated that certain derivatives could exhibit selective cytotoxic effects against cancer cell lines. This suggests a potential role in cancer therapy; however, further studies are needed to confirm these findings.
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to target enzymes. The results indicated favorable interactions with active sites of α-glucosidase and AChE, supporting the observed in vitro activity .
Case Studies
Several case studies have illustrated the efficacy of compounds related to this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate α-glucosidase inhibition | Moderate inhibition with IC50 values around 81 μM |
Study 2 | Assess AChE inhibition | Significant inhibition observed in some derivatives |
Study 3 | Cytotoxicity against cancer cells | Selective cytotoxic effects noted in specific cancer cell lines |
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O7/c1-31-14-6-4-13(10-16(14)32-2)27-21(29)19-20(22(27)30)26(25-24-19)11-18(28)23-12-3-5-15-17(9-12)34-8-7-33-15/h3-6,9-10,19-20H,7-8,11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHNGSMLXSKIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.